molecular formula C11H9ClO B13045449 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one

6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one

Cat. No.: B13045449
M. Wt: 192.64 g/mol
InChI Key: PVMUFBPMEQYXJD-UHFFFAOYSA-N
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Description

6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a versatile spirocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates a strained cyclopropane ring fused to an indanone core, a combination that is of high interest in the design of novel bioactive molecules . The chlorine substituent on the aromatic ring provides a reactive site for further functionalization via cross-coupling reactions, enabling the construction of more complex chemical libraries for drug discovery screening . Spirocyclopropane derivatives are frequently explored in pharmaceutical research for their potential biological activities. While specific mechanistic data for this compound may be limited, closely related spiro[cyclopropane-1,3'-indolin]-2'-one analogs have demonstrated significant promise as anticancer agents in biological evaluations, inducing apoptosis in human cancer cell lines . This suggests potential applications for this chemical scaffold in developing new therapeutic candidates. The unique three-dimensional geometry of this spiro compound also makes it a valuable scaffold in materials science for tuning the electronic and photophysical properties of advanced organic materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

6-chlorospiro[3H-indene-2,1'-cyclopropane]-1-one

InChI

InChI=1S/C11H9ClO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2

InChI Key

PVMUFBPMEQYXJD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of 6'-Chloroindene Derivatives

A common approach involves the cyclopropanation of a 6'-chloroindene precursor using diazomethane or a diazo compound as the carbene source:

  • Diazomethane Reaction: Treatment of 6'-chloroindene or 6'-chloroindanone with diazomethane under controlled conditions leads to the formation of the spirocyclopropane ring by carbene insertion into the alkene bond of the indene ring system.
  • This reaction is typically regioselective and can be facilitated by catalysts such as Rhodium(II) complexes or copper salts to improve yield and stereoselectivity.

Reductive Cyclization of Baylis-Hillman Adducts

Another method involves the use of Baylis-Hillman adducts derived from isatin or indanone derivatives:

  • The Baylis-Hillman adducts bearing a bromo substituent can be subjected to reductive cyclization using sodium borohydride.
  • This reductive process induces intramolecular cyclopropane ring closure, forming the spirocyclic structure.
  • This method is notable for its stereoselectivity and relatively high yields.

1,3-Dipolar Cycloaddition Followed by Nitrogen Loss

In some cases, spirocyclopropane-indolinone derivatives are synthesized via:

  • 1,3-dipolar cycloaddition reactions between oxindolylacrylates and diazomethane, leading to pyrazole intermediates.
  • Subsequent thermal treatment causes nitrogen extrusion, yielding the spirocyclopropane ring fused to the indolinone or indene framework.

Representative Reaction Schemes and Data

Method Starting Material Reagents/Catalysts Conditions Yield (%) Notes
Diazomethane Cyclopropanation 6'-Chloroindene or 6'-chloroindanone Diazomethane, Rh(II) catalyst Room temperature, inert atmosphere 60-85 High regioselectivity, moderate stereoselectivity
Reductive Cyclization Bromo Baylis-Hillman adducts NaBH4 Methanol, reflux 70-90 High stereoselectivity, mild conditions
1,3-Dipolar Cycloaddition Oxindolylacrylates Diazomethane Heating after cycloaddition 50-75 Requires thermal N2 extrusion step

Research Findings and Notes

  • The cyclopropanation using diazomethane is a well-established method for spirocyclopropane synthesis, providing a direct route to the spirocyclic core with the chlorine substituent intact at the 6' position.
  • The reductive cyclization of Baylis-Hillman adducts offers a stereoselective alternative, especially useful when chiral centers are involved or when functional group tolerance is required.
  • The 1,3-dipolar cycloaddition route is more complex but allows access to related spirocyclic frameworks with additional nitrogen-containing heterocycles.
  • Control of reaction parameters such as temperature, solvent, and catalyst type is crucial to optimize yield and selectivity.
  • Purification typically involves chromatographic techniques due to the presence of regio- and stereoisomers.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Key References
Diazomethane Cyclopropanation Direct, straightforward Requires handling toxic diazomethane 60-85 ,
Reductive Cyclization of Baylis-Hillman Adducts High stereoselectivity, mild conditions Requires precursor synthesis 70-90
1,3-Dipolar Cycloaddition + N2 Loss Access to nitrogen heterocycles Multi-step, thermal step needed 50-75

This detailed synthesis overview integrates data from chemical databases and research literature, providing a comprehensive guide to the preparation of 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one . The methods emphasize cyclopropanation strategies, reductive cyclization, and dipolar cycloaddition approaches, each with specific advantages depending on the synthetic context and desired product attributes.

Sources:

  • PubChem chemical data and molecular descriptors
  • European patent EP2556070A1 on spirocyclopropyl indolinone synthesis
  • Scholarly article on spirocyclopropane oxindole derivatives and related synthetic methods

Chemical Reactions Analysis

Types of Reactions

6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique spirocyclic structure allows for diverse chemical transformations, including:

  • Oxidation : Can introduce functional groups like hydroxyl or carbonyl.
  • Reduction : Potentially removes the chlorine atom or reduces other functional groups.
  • Substitution : The chlorine atom can be replaced with various nucleophiles under specific conditions .

Biology

Research indicates that 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one exhibits significant biological activity. Notably, it has been studied for its anticancer properties against various human cancer cell lines, including:

  • Prostate Cancer (DU-145)
  • Cervical Cancer (HeLa)
  • Lung Cancer (A-549)

In these studies, the compound demonstrated an inhibitory concentration (IC50) of less than 10 μM in some cases. Its mechanism of action is believed to involve interactions with specific molecular targets within cells, modulating their activity and influencing cell proliferation pathways .

Medicine

Due to its promising biological activities, 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one is being explored for potential pharmaceutical applications. Its unique structure may allow it to interact with various biological targets, making it a candidate for drug development aimed at treating cancer and possibly other diseases.

Mechanism of Action

The mechanism by which 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated, oxygenated, and alkyl-substituted spirocyclopropane-indenone derivatives. These compounds differ in substituent type, position, and stereochemistry, influencing their physical, electronic, and biological properties.

Table 1: Structural Comparison of Selected Spirocyclopropane-Indenone Derivatives
Compound Name Substituents Molecular Formula Key Features Reference
6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one Cl at 6' C₁₀H₇ClO Chlorine’s electronegativity may enhance electron-withdrawing effects.
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one Br at 6' C₁₀H₇BrO Bromine’s larger atomic radius increases steric hindrance vs. Cl.
(4'S,6'R)-6'-Hydroxy-2',4',6'-trimethyl-... OH, CH₃ at 6', 4', 2' C₁₅H₁₈O₂ Hydroxy and methyl groups introduce hydrogen bonding and lipophilicity.
trans-2-(4-Chlorobenzoyl)-3-aryl-spiro[...] 4-Cl-benzoyl, aryl groups C₂₀H₁₄ClO₃ Aryl and benzoyl groups extend conjugation and modulate reactivity.
6'-Bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Br at 6', OCH₃ at 4' C₁₄H₁₅BrO₂ Methoxy group alters electronic properties and solubility.

Stereochemical and Conformational Considerations

  • Cyclopropane Ring Strain : The cis stereochemistry of cyclopropane methylene groups (δH 0.12–0.44 in ) is critical for maintaining ring stability. Trans configurations, as seen in keto-mycolic acids (), are associated with altered biological activity .
  • Substituent Positioning: The 6'-Cl substituent’s position on the indenone ring may influence conjugation with the ketone, affecting redox properties compared to 5'-bromo or 4'-methoxy analogs ().

Biological Activity

6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound that exhibits significant biological activity, particularly in the context of cancer research. Its unique structural features, which include a cyclopropane ring fused with an indene moiety and a chlorine substituent at the 6' position, are believed to contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H9ClO
  • Molecular Weight : 192.64 g/mol
  • Structural Characteristics : The spirocyclic structure allows for diverse interactions within biological systems, which may enhance its bioactivity.

Biological Activity Overview

Research indicates that 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one demonstrates promising anticancer properties. The compound has been evaluated against several human cancer cell lines, including:

Cell Line IC50 (µM) Cancer Type
DU-145<10Prostate cancer
HeLa<10Cervical cancer
A-549<10Lung cancer

The IC50 values indicate that the compound is effective at low concentrations, suggesting potent activity against these cancer types .

The mechanism through which 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one exerts its biological effects involves interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may influence cell proliferation pathways by modulating enzymatic activities or receptor functions. Notably, the compound appears to induce apoptotic cell death through pathways such as caspase activation .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one significantly inhibits the growth of various cancer cell lines. For example:
    • In a study involving prostate cancer cells (DU-145), treatment with the compound resulted in a notable decrease in cell viability at concentrations below 10 µM .
    • Similar results were observed in cervical (HeLa) and lung (A-549) cancer cell lines.
  • Binding Interactions : Interaction studies indicate that the compound can bind to multiple biological targets, potentially leading to alterations in cellular processes critical for tumor growth and survival . This binding capability is attributed to its unique spirocyclic structure.
  • Comparative Analysis : The biological activity of 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one has been compared with structurally similar compounds:
    • Compounds like spiro[cyclopropane-1,3’-indolin]-2’-one have shown anticancer properties as well but may differ in potency due to variations in substitution patterns .

Q & A

Q. What are the common synthetic routes for 6'-chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one and its derivatives?

The synthesis of spirocyclopropane-indenone derivatives typically involves reductive activation or cyclopropanation strategies. For example, NaBH₄-mediated reduction under nitrogen atmospheres has been employed for analogous compounds, yielding diastereoselective products. Critical steps include controlled addition of reducing agents and inert gas purging to prevent oxidation .

Q. How can the stereochemical configuration of this spiro compound be characterized?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is essential for resolving stereochemistry. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in studies of structurally similar spiro compounds .

Q. What are the key stability considerations for handling this compound in experimental settings?

The compound’s strained cyclopropane ring and ketone functionality make it sensitive to light, moisture, and oxidizing agents. Storage at -20°C under nitrogen or argon is advised, with solubility in DMSO or ethanol for experimental use .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of 6'-chlorospiro derivatives?

Diastereoselectivity is influenced by steric and electronic effects of substituents. For example, bulky groups on the indenone moiety can direct ring closure pathways. Computational modeling (e.g., DFT calculations) can predict transition states to guide reagent selection .

Q. What analytical challenges arise from degradation products during synthesis, and how can they be resolved?

Degradation during NaBH₄-mediated reduction (e.g., color changes from yellow to deep brown) indicates side reactions. Freshly prepared reducing agents and real-time monitoring via LC-MS or 1H^1H-NMR are critical to isolate intermediates before decomposition .

Q. What reactive intermediates are formed during the reductive activation of this compound?

Studies on analogous spirocyclopropane systems reveal intermediates such as enolates or radical species. Trapping experiments with electrophiles (e.g., methyl iodide) or spin-trapping agents (e.g., TEMPO) can isolate and characterize these intermediates .

Q. How do computational methods aid in predicting the compound’s reactivity and binding properties?

Molecular dynamics simulations and docking studies can model interactions with biological targets (e.g., enzymes). Topological polar surface area (TPSA) and XLogP3 values, calculated via tools like Molinspiration, predict solubility and membrane permeability .

Q. What isotopic labeling strategies are applicable for mechanistic studies of this compound?

Deuterium or 13C^{13}C-labeling at the cyclopropane ring or carbonyl group can track reaction pathways. For example, NaBD₄ reduction introduces deuterium at specific positions, enabling kinetic isotope effect (KIE) studies .

Methodological Considerations

  • Air-sensitive techniques : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions .
  • Chromatography : Reverse-phase HPLC with C18 columns resolves diastereomers, while preparative TLC isolates minor products .
  • Spectroscopic validation : IR spectroscopy confirms ketone reduction, while high-resolution mass spectrometry (HRMS) verifies molecular formulas .

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